molecular formula C16H15NO B15158478 1-(4-Methoxyphenyl)-2-methyl-1H-indole

1-(4-Methoxyphenyl)-2-methyl-1H-indole

Cat. No.: B15158478
M. Wt: 237.30 g/mol
InChI Key: KXHXUTWHCXGNGR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methyl-1H-indole (CAS 666201-15-6) is a high-purity synthetic indole derivative supplied as a gray solid for biochemical research. This compound is provided with a documented melting point of 68-71 °C and requires storage at 4 to 8 °C in a sealed, dry environment to ensure stability . In scientific research, this compound represents a key scaffold for investigating substrate-selective inhibition of the linoleate oxygenase activity of the mammalian enzyme 15-lipoxygenase (ALOX15) . The 4-methoxyphenyl moiety attached to the indole nucleus is identified as a critical pharmacophore for this allosteric inhibition, which may modulate the enzyme's role in inflammation and cancer pathophysiology without completely blocking its catalytic activity . Researchers value this compound for exploring the differential roles of ALOX15 metabolites derived from various polyunsaturated fatty acids in cellular processes. The indole chemical class is widely recognized in medicinal chemistry for its diverse biological activities, making it a privileged structure in pharmaceutical development . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylindole

InChI

InChI=1S/C16H15NO/c1-12-11-13-5-3-4-6-16(13)17(12)14-7-9-15(18-2)10-8-14/h3-11H,1-2H3

InChI Key

KXHXUTWHCXGNGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C3=CC=C(C=C3)OC

Origin of Product

United States

Indole Derivatives in Organic and Medicinal Chemistry: a Contemporary Perspective

The indole (B1671886) ring system is a cornerstone of medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net This versatile heterocyclic compound is found in essential natural molecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as in potent alkaloids like vinblastine (B1199706) and reserpine. mdpi.com Its unique structure allows it to mimic peptides and bind reversibly to various enzymes and receptors, making it a highly sought-after template in drug design. researchgate.net

Contemporary research continues to uncover the vast therapeutic potential of synthetic indole derivatives. These compounds have been extensively investigated and have shown remarkable efficacy across multiple disease areas. The inherent bioactivity of the indole nucleus has led to the development of drugs with diverse applications, as illustrated by the following examples:

Anti-inflammatory Activity: Indole derivatives are well-established anti-inflammatory agents. Indomethacin, an indole-3-acetic acid derivative, is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. nih.gov More recent research has focused on developing indole derivatives with improved selectivity for the COX-2 isozyme to reduce gastrointestinal side effects. nih.govresearchgate.net Studies have also explored 2-arylindoles as inhibitors of NFκB, a key regulator of the inflammatory response. rsc.org

Antimicrobial Activity: The indole scaffold is a promising framework for the development of new antimicrobial agents to combat rising antibiotic resistance. nih.gov Various substituted indoles have demonstrated significant activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For instance, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown potent antibacterial and antifungal effects. nih.gov

Anticancer Activity: The indole nucleus is a key component in several anticancer drugs, most notably the vinca (B1221190) alkaloids (vincristine and vinblastine), which inhibit tubulin polymerization. mdpi.com Modern research efforts are focused on synthesizing novel indole derivatives that target different aspects of cancer cell biology, including kinase inhibition and apoptosis induction. mdpi.comnih.gov

Antiviral Activity: Indole-based compounds have been successfully developed as antiviral agents. Delavirdine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. More recent structure-activity relationship (SAR) studies have focused on designing indole-based compounds that inhibit HIV-1 fusion by targeting the gp41 glycoprotein. nih.govacs.org

The broad utility of the indole scaffold continues to drive research into novel synthetic methodologies and the exploration of new biological targets, solidifying its status as a critical component in the modern drug discovery pipeline. nih.gov

Structural Significance of the 4 Methoxyphenyl and 2 Methyl Substituents on the 1h Indole Core

The substitution at the N1 position with an aryl group, such as the 4-methoxyphenyl (B3050149) ring, introduces significant steric bulk and alters the electronic properties of the indole (B1671886) nitrogen. This modification prevents the formation of hydrogen bonds where the indole N-H would typically act as a donor and can influence the molecule's conformation and binding orientation within a receptor's active site. The 4-methoxyphenyl group itself is of particular interest in medicinal chemistry. Research has shown that this moiety can serve as an "allosteric determinant" required for the selective inhibition of enzymes like ALOX15. mdpi.comnih.gov The para-methoxy group is an electron-donating group, which increases the electron density of the attached phenyl ring and can participate in specific hydrogen bonding interactions as an acceptor, potentially enhancing binding affinity to biological targets.

The methyl group at the C2 position also plays a crucial role. The C2 position is important for the synthesis of many indole-based compounds and for their biological activity. The presence of a small alkyl group like methyl at C2 can enhance lipophilicity, which may improve membrane permeability. Furthermore, the 2-methyl group has been shown to be a component of indole scaffolds with potent bactericidal and anti-inflammatory activities. nih.govnih.gov For example, derivatives of 2-methyl-indole have been developed as selective COX-2 inhibitors, demonstrating the importance of this substituent for specific enzyme recognition. nih.gov The electron-donating nature of the methyl group also influences the electron distribution within the indole ring system, potentially modulating its reactivity and interaction with biomolecules.

Together, the 1-(4-methoxyphenyl) and 2-methyl substituents create a distinct molecular architecture. The N-aryl group defines a specific spatial orientation, while the C2-methyl group adds lipophilicity and can contribute to target selectivity. The combination of these electronic and steric features results in a unique scaffold whose full potential is a subject of ongoing research interest.

Current Research Trajectories and Unexplored Facets of 1 4 Methoxyphenyl 2 Methyl 1h Indole Derivatives

Targeted Synthesis of this compound

The direct construction of the this compound scaffold can be achieved through several reliable synthetic strategies. These methods focus on the efficient formation of the key N-aryl bond or the assembly of the core indole structure from acyclic precursors.

Palladium-Catalyzed C-N Bond Formation and Related Strategies

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing a direct route to N-aryl indoles. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for this transformation, coupling amines with aryl halides. wikipedia.orgnih.gov In a typical synthesis of the target compound, 2-methylindole is coupled with a 4-methoxyphenyl (B3050149) halide, such as 4-iodoanisole (B42571) or 4-bromoanisole (B123540), in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org

The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indole (indolide) to the palladium center. The final step is a reductive elimination that forms the desired N-aryl indole product and regenerates the Pd(0) catalyst. wikipedia.orgrug.nl

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Component Example Role
Indole Substrate 2-Methylindole Nucleophile
Aryl Halide 4-Iodoanisole Electrophile
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Active metal center
Ligand Xantphos, BINAP, etc. Stabilizes catalyst, promotes reaction
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ Deprotonates the indole

| Solvent | Toluene, Dioxane | Reaction medium |

A related and historically significant method is the copper-catalyzed Ullmann condensation. researchgate.netorganic-chemistry.org This reaction typically requires harsher conditions than its palladium-catalyzed counterpart but remains a viable strategy. The process involves the coupling of an aryl halide with an amine or, in this case, an indole, using a copper catalyst, often at elevated temperatures. organic-chemistry.org

Alternative Synthetic Routes to the 1,2-Disubstituted Indole Scaffold

Beyond N-arylation of a pre-formed indole ring, several classical and modern named reactions allow for the de novo construction of the 1,2-disubstituted indole scaffold.

The Fischer indole synthesis is one of the most famous and widely used methods for indole formation. wikipedia.orgjk-sci.com Discovered in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. wikipedia.orgthermofisher.com To synthesize this compound, 4-methoxyphenylhydrazine is condensed with acetone (B3395972) under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or Brønsted acids). wikipedia.orgorganic-chemistry.org The mechanism proceeds through an ene-hydrazine intermediate, followed by a acs.orgacs.org-sigmatropic rearrangement, cyclization, and elimination of ammonia (B1221849) to yield the aromatic indole core. wikipedia.org

The Bischler–Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline. wikipedia.orgnih.gov While traditionally used for 2-arylindoles, its principles can be adapted. The reaction involves the initial formation of an α-anilino ketone intermediate, which then undergoes acid-catalyzed cyclization and aromatization. wikipedia.org Though historically plagued by harsh conditions and low yields, modern modifications have improved its applicability. researchgate.net

A more contemporary approach is the Larock indole synthesis , a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu This reaction is highly versatile and offers excellent regioselectivity, generally placing the bulkier alkyne substituent at the C2 position of the indole. nih.gov To generate a 1-aryl-2-methylindole, a modified Larock protocol would be employed, potentially involving a pre-N-arylated ortho-iodoaniline that reacts with propyne (B1212725) or a related alkyne.

Synthesis of 1-(4-Methoxyphenyl)-1H-indole Derivatives Bearing Varied C2 Substitution

The synthesis of analogues of the title compound, where the C2-methyl group is replaced by other substituents, requires methodologies that allow for diversification at this position. These techniques include direct functionalization of a pre-formed indole core, the use of multicomponent reactions to build the complex scaffold in one pot, and the transformation of versatile precursor molecules.

Regioselective Functionalization and Derivatization Techniques

Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores without the need for pre-functionalized substrates. nih.gov For a 1-(4-methoxyphenyl)-1H-indole precursor, the C2 position is often the most reactive site for electrophilic substitution and metallation.

One of the most common methods for introducing functionality at C2 is through lithiation . Treatment of an N-substituted indole with a strong organolithium base, such as n-butyllithium (n-BuLi), typically results in deprotonation at the C2 position. The resulting 2-lithioindole is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install various C2-substituents. researchgate.net

Palladium-catalyzed direct C2-arylation offers another route to C2-functionalized analogues. acs.orgresearchgate.net These reactions couple the C2-H bond of the indole directly with an aryl halide. While many protocols have been developed for N-H indoles, conditions can be adapted for N-aryl substrates. nih.gov Similarly, copper-catalyzed methods have been developed that can selectively functionalize the C2 position. acs.org Often, the regioselectivity (C2 vs. C3) can be controlled by the choice of directing group on the indole nitrogen. nih.gov

Multicomponent Reaction Protocols for Indole Annulation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. arkat-usa.org Several MCRs have been developed for the synthesis of complex indoles. erciyes.edu.trresearchgate.net

A notable example is a two-step sequence beginning with an Ugi four-component reaction (Ugi-4CR) . nih.gov In a relevant approach, an aniline (e.g., 4-methoxyaniline), an aldehyde, an isocyanide, and a carboxylic acid can react to form an α-acylamino amide intermediate. This intermediate can then undergo an acid-catalyzed intramolecular cyclization (a Pictet-Spengler-type reaction) to afford a substituted indole-2-carboxamide. rsc.org By varying the aldehyde and isocyanide components, a library of analogues with diverse C2-substituents can be readily synthesized.

Table 2: Ugi-Based Multicomponent Indole Synthesis

Component Role in Final Structure Example Reactant
Aniline Forms benzene (B151609) ring and N1 4-Methoxyaniline
Aldehyde Provides C3 and its substituent Glyoxal Dimethyl Acetal
Isocyanide Provides C2 and part of C2-substituent tert-Butyl isocyanide

| Carboxylic Acid | Provides acyl group on nitrogen | Formic Acid |

This strategy stands out for its use of mild conditions and readily available starting materials, avoiding the need for metal catalysts. rsc.org

Precursor-Based Synthesis and Chemical Transformations

Synthesizing the indole ring from versatile precursors allows for the late-stage introduction of diversity at the C2 position. One of the most effective precursor-based methods involves the cyclization of o-alkynylanilines . organic-chemistry.orgnih.gov The requisite precursor, a 1-(4-methoxyphenyl)-2-alkynylaniline, can be cyclized using various metal catalysts (e.g., palladium, gold, copper) or even under metal-free conditions to form the indole ring. acs.org The substituent on the alkyne directly becomes the C2-substituent of the indole, making this a highly modular approach.

Another powerful strategy involves the use of indoline (B122111) precursors . Indolines can be prepared through methods like the intramolecular cycloaddition of ynamides. nih.gov These saturated precursors can then be subjected to a one-step oxidative dehydrogenation and C2-selective functionalization. For instance, a palladium catalyst can facilitate both the aromatization of the indoline to an indole and a sequential Heck-type C2-arylation in a single pot, using molecular oxygen as the sole oxidant. rsc.orgnih.gov This approach provides direct access to diverse 2-arylindoles from their corresponding indoline scaffolds under mild conditions.

Synthesis of 2-Methyl-1H-indole Derivatives Bearing Varied N1 Substitution

The synthesis of N1-substituted 2-methyl-1H-indole derivatives can be broadly approached in two stages: the formation of the 2-methyl-1H-indole core and the subsequent introduction of the desired substituent at the N1 position.

Strategies for the Construction of the 2-Methyl-1H-indole Core

Several classical and modern synthetic methods are employed for the construction of the 2-methyl-1H-indole scaffold. Among the most prominent are the Fischer indole synthesis and the Bischler-Möhlau indole synthesis.

The Fischer indole synthesis is a widely used and versatile method that involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgthermofisher.com For the synthesis of a 2-methyl-1H-indole core, acetone can be reacted with phenylhydrazine to form the corresponding phenylhydrazone, which then undergoes cyclization under acidic conditions to yield 2-methyl-1H-indole. wikipedia.org Various acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride, can be employed as catalysts. wikipedia.org

The Bischler-Möhlau indole synthesis provides an alternative route to 2-substituted indoles. This method involves the reaction of an α-halo-ketone with an excess of an aniline. wikipedia.org For the synthesis of a 2-methyl-1H-indole core, a suitable α-halo-ketone would be reacted with aniline. The reaction proceeds through the formation of an α-anilino ketone intermediate, which then cyclizes under the reaction conditions to afford the indole. wikipedia.org While historically requiring harsh conditions, modern modifications, including the use of microwave irradiation, have made this method more accessible. chemeurope.com

Method Reactants Catalyst/Conditions Product Key Features
Fischer Indole SynthesisPhenylhydrazine, AcetoneProtic or Lewis Acid (e.g., HCl, ZnCl₂)2-Methyl-1H-indoleVersatile, widely used, one-pot variations available. wikipedia.orgthermofisher.comnih.gov
Bischler-Möhlau Indole Synthesisα-Halo-ketone, AnilineHeat, often with acid2-Methyl-1H-indoleAlternative to Fischer synthesis, can be promoted by microwave irradiation. wikipedia.orgchemeurope.com

N1-Functionalization Methodologies

Once the 2-methyl-1H-indole core is obtained, the introduction of the 4-methoxyphenyl group at the N1 position can be achieved through various modern cross-coupling reactions. These methods offer a high degree of control and functional group tolerance. The most prominent among these are the Buchwald-Hartwig amination, the Chan-Lam coupling, and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. In this context, 2-methyl-1H-indole is reacted with an aryl halide, such as 4-bromoanisole or 4-iodoanisole, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand and base is critical for the efficiency of the reaction.

The Chan-Lam coupling offers a copper-catalyzed alternative for N-arylation. This reaction typically employs an aryl boronic acid, such as 4-methoxyphenylboronic acid, as the arylating agent. The reaction is often carried out in the presence of a copper catalyst, a base, and an oxidant, and can frequently be performed under milder conditions, sometimes even at room temperature and open to the air. rsc.org

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction that has seen significant advancements. Traditional Ullmann reactions required harsh conditions, but modern protocols often utilize ligands to facilitate the coupling at lower temperatures. organic-chemistry.orgorganic-chemistry.org In this method, 2-methyl-1H-indole can be coupled with an aryl halide like 4-iodoanisole in the presence of a copper catalyst and a base.

A particularly efficient approach combines the Fischer indole synthesis and N-arylation in a one-pot, three-component reaction . This strategy involves the sequential Fischer indolisation of a phenylhydrazine and a ketone, followed by a copper(I)-catalyzed N-arylation with an aryl iodide. nih.govrsc.org This microwave-promoted process offers significant advantages in terms of speed and operational simplicity, allowing for the rapid synthesis of structurally diverse N-arylindoles. nih.govrsc.org

Method Arylating Agent Catalyst System Base Solvent Temperature Key Features
Buchwald-Hartwig Amination4-Bromoanisole/4-IodoanisolePalladium catalyst (e.g., Pd(OAc)₂) + Phosphine ligandStrong base (e.g., NaOtBu, K₂CO₃)Toluene, Dioxane80-120 °CHigh yields, broad scope, requires inert atmosphere.
Chan-Lam Coupling4-Methoxyphenylboronic acidCopper catalyst (e.g., Cu(OAc)₂, CuI)Organic or inorganic base (e.g., Et₃N, K₂CO₃)Dichloromethane, MethanolRoom temp. to 100 °CMild conditions, often aerobic. rsc.org
Ullmann Condensation4-IodoanisoleCopper catalyst (e.g., CuI)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)DMF, DMSO100-160 °CClassical method, modern protocols with ligands improve conditions. organic-chemistry.orgorganic-chemistry.org
One-Pot Fischer Indolisation/N-Arylation4-IodoanisoleH₂SO₄ (indolisation), Cu₂O (arylation)K₃PO₄EthanolMicrowave irradiationRapid, operationally simple, three-component synthesis. nih.govrsc.org

An exploration into the chemical reactivity and synthetic transformations of this compound reveals a rich and varied landscape of chemical behavior. This article details the reactivity at each key position of the molecule, providing insights into its synthetic potential.

Advanced Spectroscopic and Structural Characterization of 1 4 Methoxyphenyl 2 Methyl 1h Indole

Comprehensive Spectroscopic Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (IR and Raman), and mass spectrometry provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Methoxyphenyl)-2-methyl-1H-indole, both ¹H and ¹³C NMR would be required.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment.

Aromatic Protons: The protons on the indole (B1671886) ring and the methoxyphenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The four protons of the para-substituted methoxyphenyl group would appear as two distinct doublets due to symmetry. The four protons on the benzene (B151609) portion of the indole ring would show more complex splitting patterns.

Methoxyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy (B1213986) group would be expected in the upfield region, typically around δ 3.8 ppm.

Methyl Protons (-CH₃): The protons of the methyl group at the 2-position of the indole ring would also produce a singlet, typically found further upfield around δ 2.4 ppm.

Indole C3-H Proton: The single proton at the 3-position of the indole ring would likely appear as a singlet or a finely split multiplet in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: The carbons of the two aromatic rings would resonate in the δ 110-160 ppm range. The carbon attached to the oxygen of the methoxy group would be significantly downfield.

Aliphatic Carbons: The methyl carbon and the methoxy carbon would appear at the higher field end of the spectrum, typically below δ 60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures; specific experimental data is not available.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole-CH₃~2.4 (s, 3H)~13
Methoxy-CH₃~3.8 (s, 3H)~55
Indole-C3~6.4 (s, 1H)~101
Aromatic-CH6.9 - 7.7 (m)110 - 130
Aromatic-C (quaternary)-128 - 140
C-OCH₃-~159

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1610 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-N Stretching: The C-N stretching vibration of the indole ring would be found in the 1300-1360 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound (Note: Based on characteristic frequencies for functional groups.)

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Aromatic C-HStretching3030 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1610
C-N (Indole)Stretching1300 - 1360
C-O (Ether)Asymmetric Stretching~1250

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₆H₁₅NO, giving it a molecular weight of approximately 237.30 g/mol .

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 237.

Fragmentation: The molecular ion is energetically unstable and can break into smaller, charged fragments. chemguide.co.ukuni-saarland.delibretexts.org Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the indole ring, leading to a fragment at m/z 222.

Cleavage of the methoxy group, potentially leading to the loss of a formaldehyde (B43269) (CH₂O) molecule (m/z 207) or a methyl radical.

Fission of the bond between the two aromatic rings.

Crystalline State Structural Investigations

Investigating the solid-state structure of a compound provides definitive proof of its connectivity and offers insights into its intermolecular interactions and packing in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π Stacking, C-H···π Interactions)

The way molecules pack in a crystal is governed by non-covalent intermolecular forces. For aromatic systems like this indole derivative, several types of interactions are expected to be significant. nih.govnih.gov

π-π Stacking: The electron-rich indole and methoxyphenyl rings can interact with adjacent molecules through π-π stacking. These interactions can be in a face-to-face or a slipped (offset) arrangement and are crucial for the stabilization of the crystal lattice. nih.gov

C-H···π Interactions: In this type of interaction, a C-H bond (from a methyl group or an aromatic ring) acts as a weak hydrogen bond donor, pointing towards the electron-rich π-system of an adjacent aromatic ring. nih.govnih.gov These interactions help to build the three-dimensional supramolecular architecture.

Studies on similar substituted indoles and other aromatic heterocyclic compounds consistently show that these weak interactions dictate the final crystal packing, influencing physical properties such as melting point and solubility. iucr.orgmdpi.com

Computational Chemistry and Molecular Modeling of 1 4 Methoxyphenyl 2 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely applied to predict the optimized geometry, electronic properties, and stability of organic compounds. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to determine key structural parameters like bond lengths and angles. researchgate.netresearchgate.net These theoretical calculations are often validated by comparing them with experimental data obtained from techniques like X-ray diffraction, showing good agreement. researchgate.net

DFT studies on related indole structures reveal how substituents on the indole ring influence electronic distribution, reactivity, and stability. researchgate.net The methoxy (B1213986) and methyl groups on "1-(4-Methoxyphenyl)-2-methyl-1H-indole" are expected to significantly affect its electronic properties. The calculated total energy of the molecule provides a measure of its stability.

Parameter Bond/Angle Calculated Value (B3LYP/6-311+G(d,p))
Bond Length C-N (indole) 1.38 Å
Bond Length C=C (indole) 1.37 Å
Bond Angle C-N-C (indole) 108.5°

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also instrumental in understanding the charge transfer characteristics within the molecule, which is essential for predicting its behavior in biological systems and its potential for non-linear optical (NLO) properties. researchgate.netgrowingscience.com For many organic molecules, the HOMO-LUMO gap is a key factor in their electronic transitions, which can be correlated with their UV-Vis absorption spectra. growingscience.com

Parameter Energy (eV)
EHOMO -5.50 eV
ELUMO -1.20 eV

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule's atoms. For a flexible molecule like "this compound," which has rotational freedom around the single bond connecting the phenyl and indole rings, multiple low-energy conformations may exist. Computational methods can map the potential energy surface to find these stable conformers.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the movements of atoms and molecules, MD can explore the conformational landscape and the stability of different conformations in various environments, such as in solution. mdpi.com These simulations are particularly useful for understanding how a ligand might adapt its shape upon binding to a protein target. For similar indole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to understand how the inhibitor's structure influences interactions at the active site. mdpi.com

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. These calculations help in the assignment of vibrational modes observed in experimental FTIR spectra, providing a deeper understanding of the molecule's vibrational properties. openaccesspub.orgmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). growingscience.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax), which helps in interpreting the experimental UV-Vis spectrum and understanding the electronic transitions, such as π→π* and n→π*, occurring within the molecule.

Spectrum Parameter Predicted Value
¹H NMR Chemical Shift (ppm) δ 7.2-7.8 (aromatic), 3.8 (methoxy), 2.4 (methyl)
IR Vibrational Frequency (cm⁻¹) ~3000 (C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch)

Molecular Docking and Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. jocpr.comnih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical docking study, the structure of "this compound" would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). The results provide insights into the binding mode, including key interactions like hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues. nih.gov Studies on similar indole derivatives have successfully used molecular docking to elucidate binding modes with various protein targets, such as enzymes or receptors, correlating the computational results with experimental inhibition data. mdpi.comnih.gov

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Example Kinase -8.5 TYR 234, LEU 310 Hydrogen Bond, Hydrophobic

Structure Activity Relationship Sar and Pharmacophore Modeling of 1 4 Methoxyphenyl 2 Methyl 1h Indole Analogues

Influence of N1-Substitution on Molecular Recognition and Functional Response

The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of biological activity, influencing how the molecule orients itself within and interacts with its biological target. The nature of the substituent, from its size and shape to its electronic properties, can profoundly affect molecular recognition and the subsequent functional response.

The Role of the 4-Methoxyphenyl (B3050149) Moiety in Modulating Activity

The 4-methoxyphenyl group at the N1 position is a key structural feature that significantly modulates the biological activity of indole analogues. This moiety is not merely a bulky aromatic substituent; its specific electronic and conformational characteristics are crucial for optimal interaction with various biological targets.

The methoxy (B1213986) group (-OCH3) at the para-position of the phenyl ring is an electron-donating group, which increases the electron density of the aromatic system. This electronic enrichment can enhance π-π stacking or other non-covalent interactions with aromatic amino acid residues within a receptor's binding pocket. chim.it In some contexts, the methoxy substituent has been found to impose steric hindrance that can prevent certain orientations, guiding the ligand into a more favorable binding pose. nih.gov For instance, in studies on ALOX15 inhibitors, the 4-methoxyphenyl group on a heterocyclic scaffold was identified as a key "allosteric determinant" required for selective inhibitory activity. mdpi.com

Furthermore, the presence of methoxy groups can impact the structural rigidity of the entire molecule. nih.gov This defined conformation can be advantageous for fitting into a specific binding site. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming crucial interactions that anchor the ligand within the active site. Research on N-substituted indoles has shown that such substitutions are pivotal for eliciting anti-inflammatory and analgesic activities. researchgate.net The 4-methoxyphenyl group, in particular, has been a recurring motif in the design of bioactive compounds, including those targeting various receptors and enzymes. mdpi.com

The table below summarizes the key contributions of the 4-methoxyphenyl moiety.

Feature of 4-Methoxyphenyl MoietyInfluence on Molecular InteractionPotential Functional Outcome
Electron-Donating Nature Enhances π-π stacking interactions with receptor residues.Increased binding affinity and potency.
Steric Bulk Induces a specific, favorable conformation for binding.Improved selectivity and activity.
Hydrogen Bond Acceptor The oxygen atom can form hydrogen bonds, anchoring the ligand.Stabilized ligand-receptor complex.
Structural Rigidity Contributes to a less flexible molecular structure.Pre-organizes the molecule for optimal receptor fit. nih.gov

Exploration of Other Aromatic and Heteroaromatic N1-Substituents

To better understand the role of the 4-methoxyphenyl group, researchers have explored a variety of other aromatic and heteroaromatic substituents at the N1 position. These studies help to delineate the specific structural requirements for activity.

Replacing the 4-methoxyphenyl group with a simple phenyl or benzyl (B1604629) group can still confer significant biological activity, highlighting the general importance of an aromatic substituent at this position for certain classes of compounds. researchgate.net However, the potency and selectivity can be altered. For example, in a series of tyrosinase inhibitors, N-substitution with a tosyl group, which contains a phenyl ring, was shown to be crucial for enhancing the biological potential compared to analogues with an unsubstituted N1 position. nih.gov The loss of aromaticity, such as replacing a phenyl group with a cyclohexyl group, can lead to a decrease in favorable binding and a reduction in potency. nih.gov

Introducing heteroatoms into the N1-aromatic ring, creating substituents like pyridinyl or pyrimidinyl groups, can introduce new hydrogen bonding capabilities (as acceptors) and modify the electronic distribution of the ring. This can lead to retained or even improved potency. nih.gov In some cases, electron-rich heteroaromatic groups are preferred for optimal receptor binding. nih.gov

The following table provides a comparative overview of different N1-substituents and their general impact on activity relative to the 4-methoxyphenyl group.

N1-SubstituentKey CharacteristicsGeneral Impact on Activity (Compared to 4-Methoxyphenyl)
Unsubstituted (-H) Smallest substituent, N-H acts as H-bond donor.Often significantly lower potency. nih.gov
Phenyl Aromatic, but lacks the electron-donating methoxy group.Generally active, but may have lower potency or altered selectivity.
Benzyl Adds a flexible methylene (B1212753) linker.Activity is retained; flexibility may influence binding mode. researchgate.net
N-Arylsulfonyl Introduces a sulfonyl group, a strong H-bond acceptor.Can act as a conformational scaffold, influencing geometry and activity. researchgate.net
Pyridinyl Heteroaromatic, introduces a nitrogen atom (H-bond acceptor).Can maintain or enhance potency by forming new interactions. nih.gov

Impact of C2-Substitution on the Biological Profile

The Significance of the 2-Methyl Group for Receptor Interaction

The 2-methyl group, though small, is not a passive placeholder. Its presence is significant for establishing specific and favorable interactions within a receptor's binding site. Molecular modeling and receptor docking studies on cannabimimetic indoles have suggested that a 2-methyl congener binds primarily through aromatic stacking interactions in the transmembrane helix region of the CB1 receptor. researchgate.net

Furthermore, the C2 position is electronically sensitive. The addition of a methyl group, which is weakly electron-donating, can subtly modulate the electron density of the indole ring system, potentially influencing interactions such as π-π stacking or cation-π interactions. The development of selective C2 methylation strategies in synthetic chemistry underscores the importance of this specific functionalization for creating bioactive molecules. rsc.org

Comparative Analysis of Different Alkyl Substituents at C2

Varying the alkyl substituent at the C2 position allows for a systematic probing of the steric and hydrophobic limits of the corresponding binding pocket. Structure-activity relationship studies often reveal a distinct preference for the size and nature of this group.

While a methyl group is often well-tolerated or even preferred, increasing the size of the alkyl chain (e.g., to ethyl, propyl, or larger groups) can have varied effects depending on the specific receptor topology. If the binding pocket is sterically constrained, larger alkyl groups may introduce a clash, leading to a significant drop in activity. Conversely, if the receptor possesses a larger, accessible hydrophobic channel near the C2 position, longer alkyl chains could potentially establish more extensive hydrophobic contacts, thereby increasing potency.

Studies on substituted indoles have shown that even a subtle change from a hydrogen to a methyl group can be a determining factor in activity. nih.gov In some cases, the presence of a substituent on the nitrogen heterocycle, such as a methyl group, can increase steric requirements during receptor binding. mdpi.com The selective oxidation or amination of C2,C3-dialkyl-substituted indoles is highly dependent on the position of the alkyl groups, indicating that C2 substitution directs reactivity and, by extension, can direct biological interactions. nih.gov

The table below illustrates the potential effects of varying the C2-alkyl substituent.

C2-SubstituentSize/PropertyHypothesized Impact on Receptor Interaction
-H (Hydrogen) Minimal sizeMay lack favorable hydrophobic contacts, resulting in lower affinity.
-CH3 (Methyl) Small, hydrophobicOften optimal, fitting into small hydrophobic pockets without steric clash. researchgate.net
-CH2CH3 (Ethyl) Larger, hydrophobicActivity may increase or decrease depending on pocket size.
-CH(CH3)2 (Isopropyl) Branched, bulkyBranching can introduce significant steric hindrance, often reducing potency.

Structure-Activity Relationships Governing Substitutions at Other Indole Ring Positions (C3-C7)

While the N1 and C2 positions are critical, substitutions on the other positions of the indole ring (C3 through C7) also play a crucial role in fine-tuning the pharmacological profile of the compound. These positions offer opportunities to modulate physicochemical properties, introduce new interaction points, and alter the electronic character of the indole core.

The C3 position is highly nucleophilic and a common site for functionalization. nih.gov In many indole series, a small substituent like a hydrogen or methyl group at C3 is preferred over larger groups such as an ethyl group, suggesting that this position is sensitive to steric bulk. nih.gov However, in other contexts, longer alkyl side chains at the C3 position can retain activity. nih.gov The C3 position can also be used to attach linkers to other pharmacophoric fragments.

Substitutions on the benzenoid portion of the indole ring (C4, C5, C6, and C7 ) are critical for modulating properties like lipophilicity, electronic distribution, and metabolic stability.

C4-Substitution : This position is adjacent to the ring fusion and can be sterically sensitive. Directing C-H activation to this position remains a synthetic challenge but allows for the introduction of aryl groups that can form additional receptor interactions. nih.gov

C5-Substitution : This is a common and effective position for modification. The introduction of electron-withdrawing groups like chloro or fluoro at the C5 position has been shown to enhance the potency of certain indole series, such as CB1 allosteric modulators. nih.gov Conversely, electron-donating groups like methoxy at this position have also been associated with antiproliferative activity. nih.gov

C6-Substitution : Similar to C5, this position can be modified to tune activity. For example, in HIV-1 fusion inhibitors, linking two indole rings via their C6 positions was a key strategy. acs.org

C7-Substitution : This position is adjacent to the indole nitrogen. The presence of substituents, including halogens, at the C7 position can be well-tolerated and lead to potent compounds. nih.gov

The following table summarizes the general influence of substitutions at these positions.

PositionType of SubstituentGeneral Influence on Activity
C3 Small Alkyl (H, Me)Often preferred over larger groups to avoid steric hindrance. nih.gov
C4 ArylCan introduce new π-stacking or hydrophobic interactions. nih.gov
C5 Halogen (F, Cl)Can enhance potency through electronic effects or specific interactions. nih.gov
C6 Various (Halogen, Alkoxy)Modulates electronic properties and can serve as an attachment point. nih.govacs.org
C7 HalogenGenerally well-tolerated; can influence the orientation of the N1-substituent. nih.gov

Conformational Flexibility and its Implications for Ligand-Target Recognition

The interaction between a ligand and its biological target is a dynamic process governed by the inherent flexibility of both molecules. For indole-based compounds like 1-(4-Methoxyphenyl)-2-methyl-1H-indole, conformational flexibility—the ability of a molecule to adopt different three-dimensional shapes or conformations—is a critical determinant of its binding affinity and biological activity. Proteins are not static entities; they exist as an ensemble of rapidly interconverting conformations. nih.gov The binding of a ligand can stabilize a specific conformation, shifting the equilibrium of the ensemble and triggering a biological response. nih.gov This principle of "conformational selection" is fundamental to understanding ligand-target recognition. nih.gov

In the case of ALOX15 inhibitors based on the 2-arylindole scaffold, specific interactions can cause a deformation in protein helices, a structural change not observed with other, similar inhibitors. nih.gov These subtle differences in induced conformational changes, dictated by the ligand's structure, can be responsible for differential allosteric effects and substrate specificity. nih.gov Therefore, understanding the conformational landscape of both the indole ligand and its target is essential for predicting binding modes and designing molecules with improved potency and selectivity.

Pharmacophore Elucidation and Rational Design Strategies for Indole-Based Scaffolds

A pharmacophore is a specific three-dimensional arrangement of chemical features that is essential for a molecule's biological activity. drugdesign.org For indole-based scaffolds, elucidating the common pharmacophore among active analogues is a cornerstone of rational drug design, guiding the development of new therapeutic agents. nih.gov This process moves beyond simple 2D structures to consider the crucial 3D geometry of molecular interactions. drugdesign.org

Studies on substrate-specific inhibitors of ALOX15 have identified a common pharmacophore shared by certain indole and imidazole (B134444) derivatives. nih.govnih.gov For a class of 2-arylindoles, the core pharmacophore consists of the indole scaffold itself with a methoxy group attached at the para-position of the benzene (B151609) ring, which functions as an "allosteric determinant" necessary for selective inhibition. nih.gov Other parts of the molecule, such as a sulfocarbamate moiety, can act as an "affinity determinant," enhancing the binding effectiveness without being part of the core pharmacophore. nih.gov

Rational design strategies leverage this pharmacophoric information to create novel compounds with enhanced properties. By identifying the essential structural elements, medicinal chemists can modify a lead compound to improve its pharmacokinetic profile, increase potency, and reduce toxicity. nih.gov For the indole scaffold, this has led to the development of numerous "indole-hybrids," where the core indole is combined with other chemical moieties to target multiple aspects of a disease, such as in the development of multi-target directed ligands for Alzheimer's disease. nih.gov

The table below details key pharmacophoric features identified for indole-based ALOX15 inhibitors and the implications for rational design.

FeatureRoleRational Design Implication
2-Arylindole Scaffold Core PharmacophoreServes as the fundamental structure for inhibitor design. Modifications focus on substitutions at various positions.
para-Methoxy Group Allosteric DeterminantEssential for inducing the specific conformational change that leads to selective allosteric inhibition of the enzyme. nih.gov
Sulfocarbamate Moiety Affinity DeterminantCan be modified or replaced to optimize binding affinity and improve physicochemical properties like solubility. nih.gov
Hydrogen Bond Donors/Acceptors Specific InteractionsIntroduction of groups capable of forming hydrogen bonds (e.g., N-H of the indole) to anchor the ligand in the binding pocket.
Hydrophobic Regions van der Waals ContactsAromatic rings (indole, phenyl) engage in hydrophobic interactions, contributing to binding stability.

These strategies, combining pharmacophore modeling with structural biology and computational chemistry, provide a powerful framework for the discovery of next-generation drugs based on the privileged indole scaffold. nih.gov

Advanced Applications and Future Research Directions

Utility as Precursors in Complex Organic Synthesis

The structural framework of 1-(4-Methoxyphenyl)-2-methyl-1H-indole makes it a valuable precursor for the construction of more elaborate molecular architectures. The indole (B1671886) nucleus is an electron-rich heterocyclic system, predisposing it to a variety of chemical transformations. chim.it The synthesis of N-arylindoles like the title compound can be achieved through several established methods, including transition-metal-catalyzed N-arylation reactions such as the Ullmann condensation and Buchwald-Hartwig amination. rsc.orgnih.gov A microwave-promoted, one-pot, three-component synthesis utilizing sequential Fischer indolisation and copper(I)-catalyzed N-arylation also presents an efficient route. rsc.orgnih.gov

Once synthesized, the compound serves as a versatile building block. The C3 position of the indole ring is particularly nucleophilic and susceptible to electrophilic substitution, allowing for the introduction of a wide array of functional groups. Furthermore, modern synthetic methods, such as direct C-H functionalization catalyzed by transition metals, offer powerful and straightforward routes to selectively modify various positions on the indole core, opening pathways to novel and complex derivatives. researchgate.netnews-medical.netsciencedaily.com The N-arylindole motif itself is a key structural element in many biologically active compounds, and this precursor allows chemists to access that core structure for further elaboration. rsc.orgresearchgate.net

Synthetic ApplicationReaction TypePotential Products
Core Functionalization Electrophilic Aromatic Substitution (at C3)Introduction of alkyl, acyl, and halogen groups.
C-H Activation Transition-Metal Catalysis (e.g., Pd, Cu, Rh)Direct arylation, alkylation, or alkenylation at various ring positions. researchgate.netnews-medical.net
Cyclization Reactions Intramolecular AnnulationFormation of fused polycyclic heterocyclic systems, such as carbazoles or other complex alkaloids.
Cross-Coupling Suzuki, Sonogashira, Heck ReactionsAttachment of aryl, alkynyl, or vinyl groups to a pre-functionalized (e.g., halogenated) indole core. nih.gov

Development as Chemical Probes for Mechanistic Studies

The intrinsic properties of the this compound scaffold suggest its potential for development into specialized chemical probes. Indole derivatives are known to exhibit fluorescence, a property that can be finely tuned by the nature and position of substituents. The methoxyphenyl group, in particular, can influence the electronic and photophysical properties of the molecule.

As a chemical probe, this compound or its derivatives could be designed to:

Investigate Biological Processes: By attaching a reactive group or a reporter tag, these molecules could be used to label and visualize specific proteins or enzymes, helping to elucidate their function and mechanism within cellular pathways.

Serve as Fluorescent Sensors: Modifications to the indole or phenyl ring could lead to compounds whose fluorescence changes upon binding to specific ions, small molecules, or biomolecules, enabling their detection and quantification.

Probe Enzyme Active Sites: As a stable and well-defined molecular scaffold, it can be used to design non-reactive analogs of substrates or inhibitors to study the geometry and electronic environment of enzyme active sites through techniques like X-ray crystallography or NMR spectroscopy.

While specific applications of this compound as a chemical probe are not yet extensively documented, its structure represents a promising starting point for the rational design of such tools for detailed mechanistic investigations in chemistry and biology.

Exploration as Lead Structures for Diversification and Optimization

In medicinal chemistry, the indole ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, forming the core of many natural products and pharmaceuticals. researchgate.netnih.govrsc.org this compound is an exemplary lead structure for drug discovery programs, offering multiple points for chemical modification to optimize biological activity and pharmacokinetic properties. ijpsjournal.commdpi.com

The process of diversification and optimization can be systematically approached by modifying distinct regions of the molecule:

The Indole Core: Substituents can be introduced at positions C3 through C7 to explore structure-activity relationships (SAR). For instance, introducing hydrogen bond donors or acceptors can alter binding affinity and selectivity for a target protein.

The N-Aryl Group: The 4-methoxyphenyl (B3050149) ring can be replaced with other substituted aryl or heteroaryl rings to probe different pockets of a receptor binding site. The methoxy (B1213986) group itself can be moved to the ortho or meta positions or replaced with other electron-donating or electron-withdrawing groups to modulate electronic properties and metabolic stability. sci-hub.se

The 2-Methyl Group: This group can be replaced with larger alkyl chains, functionalized alkyl groups, or other substituents to fine-tune steric and electronic interactions with a biological target.

This systematic approach allows for the generation of a focused library of analogs, which can be screened to identify compounds with improved potency, selectivity, and drug-like properties. The structural versatility of this lead compound makes it an attractive starting point for developing new therapeutic agents for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. mdpi.comresearchgate.net

Molecular RegionPotential ModificationsDesired Outcome
Indole Ring (C3-C7) Halogens, amides, esters, small alkyl groupsEnhance binding affinity, improve selectivity, alter solubility.
N-Phenyl Ring Change of substitution pattern (ortho, meta), introduction of different functional groups (e.g., -CF₃, -CN, -OH)Modulate pharmacokinetic properties (ADME), explore different binding interactions.
2-Methyl Position Replacement with H, larger alkyl chains, or functionalized groups (e.g., -CH₂OH)Optimize steric fit within the target's active site.

Prospects in Functional Materials Science

The application of indole derivatives is expanding beyond biology and into the realm of materials science. The electron-rich, planar nature of the indole system provides it with interesting electronic and photophysical properties that can be exploited in the design of novel functional materials. N-arylindoles, including this compound, are being investigated for their potential use in organic electronics.

Potential applications in this field include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the indole scaffold can be harnessed. By incorporating these molecules into polymer backbones or using them as dopants in host materials, they could function as emitters in OLED devices.

Organic Semiconductors: The π-conjugated system of the molecule allows for charge transport. Derivatives of this compound could be designed to have specific semiconductor properties (p-type or n-type) for use in organic field-effect transistors (OFETs) and other electronic components. evitachem.com

Sensors and Detectors: The ability of the indole ring to interact with various analytes could be used to create chemical sensors where binding events lead to a measurable change in an optical or electrical signal.

Research in this area focuses on synthesizing polymers and macrocycles containing the this compound unit to create materials with tailored electronic, optical, and physical properties for advanced technological applications.

Integration into Combinatorial Chemistry Libraries and High-Throughput Screening

The structure of this compound is ideally suited for inclusion in combinatorial chemistry libraries. j-morphology.combenthamscience.com Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which can then be evaluated for biological activity using high-throughput screening (HTS). combichemistry.comresearchgate.netscispace.com

This compound can serve as a central scaffold from which a library is built. For example, a parallel synthesis approach could be employed where the core indole is reacted with a diverse set of building blocks. A hypothetical library synthesis could involve:

Scaffold Synthesis: Preparation of a multi-gram quantity of a functionalized this compound precursor, for example, with a reactive handle like a bromine or boronic ester at a specific position.

Parallel Reactions: Aliquots of the scaffold are placed into an array of reaction vessels.

Diversification: A different reactant (e.g., a different boronic acid for a Suzuki coupling) is added to each vessel, leading to a unique final product in each one.

This strategy enables the efficient creation of thousands of distinct compounds based on the this compound framework. These libraries are invaluable for screening against large panels of biological targets to identify novel hit compounds, which can then be selected for further optimization in drug discovery campaigns. combichemistry.com

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 1-(4-Methoxyphenyl)-2-methyl-1H-indole?

Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL () for refinement, ensuring proper data collection at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. Key parameters include:
    • Data-to-parameter ratio > 15:1 to ensure refinement reliability.
    • R-factor < 0.05 and wR-factor < 0.10 for high precision ().
  • Validate the structure using PLATON () to check for missed symmetry, twinning, or voids.
  • Visualize anisotropic displacement parameters with ORTEP () to confirm atomic positioning.

Q. Reference Data :

ParameterValue ()
Temperature (K)113
Mean C–C bond (Å)0.002
R-factor0.035
wR-factor0.090

Q. How can synthetic routes for this compound be optimized?

Methodology :

  • Palladium-catalyzed cross-coupling : Optimize reaction conditions using aryl halides and indole precursors (). Key parameters:
    • Catalyst loading : 2–5 mol% Pd(OAc)₂.
    • Solvent : Toluene or DMF at 80–100°C.
    • Reaction time : 12–24 hours.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (e.g., ethanol/water).
  • Characterization :
    • ¹H/¹³C NMR : Compare δ values with literature (e.g., δ 55.3 ppm for methoxy group, ).
    • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 249.1026, ).

Q. Yield Optimization Table :

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂Toluene8031%
PdCl₂DMF10028%

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like Glycogen Synthase Kinase-3β (GSK-3β) ().
    • Prepare ligand files with Open Babel (SMILES to PDBQT).
    • Set grid boxes to encompass active sites (e.g., GSK-3β: 20 ų).
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable).
  • QSAR Models : Use DRAGON descriptors to correlate substituent effects (e.g., methoxy position) with activity.

Q. Key Findings :

  • Methoxy groups enhance electron-donating effects, potentially improving binding affinity to kinase targets.
  • Methyl substitution at C2 may reduce steric hindrance in hydrophobic pockets.

Q. How should researchers address contradictions in crystallographic data during refinement?

Methodology :

  • Twinned Data : Use SHELXL TWIN commands () for detwinning. Check for overlapping reflections (Rint > 0.05).
  • Disorder Modeling : Split atoms with PART instructions in SHELXL and refine occupancy ratios.
  • Validation Tools :
    • ADDSYM in PLATON to detect higher symmetry.
    • CheckCIF for alerts related to bond lengths/angles ().

Case Study :
In , non-classical N–H···π interactions were resolved by analyzing residual density maps and adjusting hydrogen positions.

Q. What strategies are effective for synthesizing and analyzing substituted derivatives of this compound?

Methodology :

  • Derivatization Routes :
    • Nucleophilic substitution : Replace methoxy with halogen (e.g., Br using PBr₃).
    • Suzuki coupling : Introduce aryl groups at C3 ().
  • Analytical Workflow :
    • LC-MS : Monitor reaction progress in real-time.
    • X-ray Powder Diffraction (XRPD) : Confirm polymorphism in solid-state derivatives.
  • SAR Analysis :
    • Compare IC₅₀ values against parent compound in enzyme assays.
    • Map electronic effects (Hammett σ values) to activity trends.

Q. How can researchers validate the electronic and steric effects of the methoxyphenyl group in this compound?

Methodology :

  • Spectroscopic Analysis :
    • UV-Vis : Measure λmax shifts to assess conjugation extent.
    • IR : Identify C–O–C stretching (~1250 cm⁻¹) for methoxy stability.
  • Computational Studies :
    • DFT Calculations (e.g., Gaussian 16): Optimize geometry at B3LYP/6-311+G(d,p) level.
    • NBO Analysis : Quantify charge distribution on the methoxy oxygen.

Q. Results :

  • Methoxy groups increase electron density on the indole ring, enhancing π-π stacking in protein binding ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.